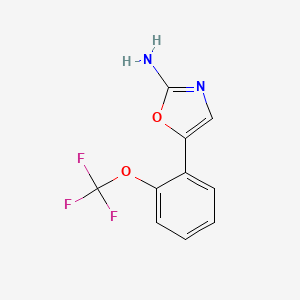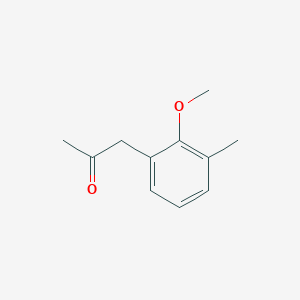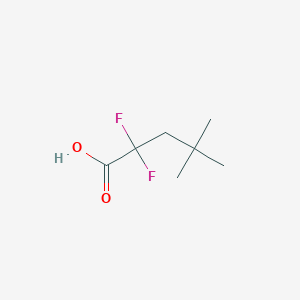
2,2-Difluoro-4,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-4,4-dimethylpentanoic acid is a fluorinated carboxylic acid with the molecular formula C7H12F2O2. This compound is known for its unique structural features, which include two fluorine atoms and two methyl groups attached to a pentanoic acid backbone. The presence of fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,4-dimethylpentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 4,4-dimethylpentanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are utilized.
Major Products Formed
Substitution: Formation of difluoroalkyl derivatives.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Aplicaciones Científicas De Investigación
2,2-Difluoro-4,4-dimethylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The presence of fluorine can also enhance the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-4-methylpentanoic acid
- 2,2-Difluoro-3,3-dimethylbutanoic acid
- 2,2-Difluoro-5,5-dimethylhexanoic acid
Uniqueness
2,2-Difluoro-4,4-dimethylpentanoic acid is unique due to its specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H12F2O2 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2,2-difluoro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H12F2O2/c1-6(2,3)4-7(8,9)5(10)11/h4H2,1-3H3,(H,10,11) |
Clave InChI |
MGBXWMSICKRISC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


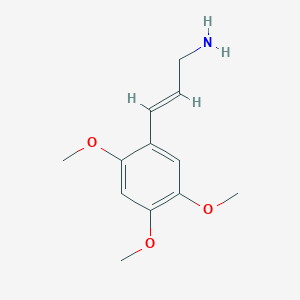
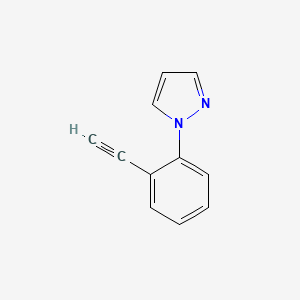
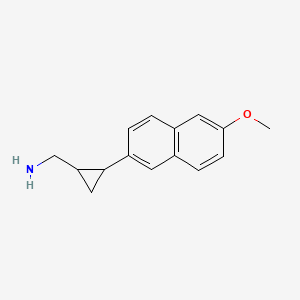
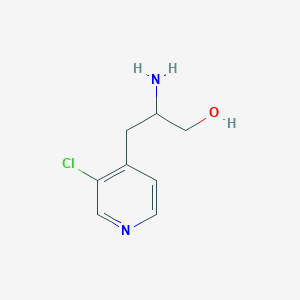
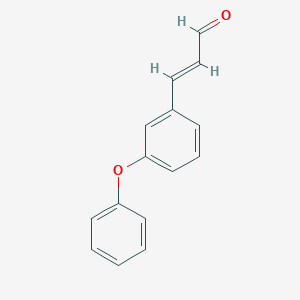


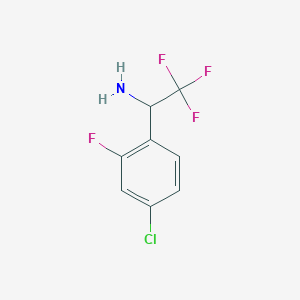

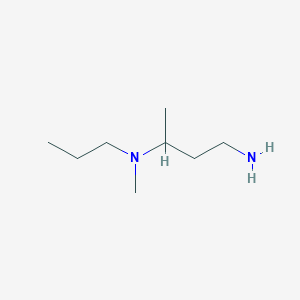
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
